molecular formula C13H14N2O3 B12948291 6-(4-Hydroxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione

6-(4-Hydroxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione

Katalognummer: B12948291
Molekulargewicht: 246.26 g/mol
InChI-Schlüssel: KMVVWWCRXWMNJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Hydroxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a pyrimidine core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Hydroxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxy-2-methylbenzaldehyde with urea and acetone in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Hydroxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 6-(4-oxo-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione.

Wissenschaftliche Forschungsanwendungen

6-(4-Hydroxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-(4-Hydroxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrimidine ring can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-(4-Hydroxyphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
  • 6-(4-Methoxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
  • 6-(4-Hydroxy-3-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione

Uniqueness

6-(4-Hydroxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both hydroxyl and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules

Eigenschaften

Molekularformel

C13H14N2O3

Molekulargewicht

246.26 g/mol

IUPAC-Name

6-(4-hydroxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C13H14N2O3/c1-7-6-9(16)4-5-10(7)11-8(2)12(17)14-13(18)15(11)3/h4-6,16H,1-3H3,(H,14,17,18)

InChI-Schlüssel

KMVVWWCRXWMNJC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)O)C2=C(C(=O)NC(=O)N2C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.